molecular formula C9H13BrOSi B14198170 4-[(Bromomethyl)(dimethyl)silyl]phenol CAS No. 922517-10-0

4-[(Bromomethyl)(dimethyl)silyl]phenol

Cat. No.: B14198170
CAS No.: 922517-10-0
M. Wt: 245.19 g/mol
InChI Key: OTLZGCABJSAYFV-UHFFFAOYSA-N
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Description

4-[(Bromomethyl)(dimethyl)silyl]phenol is an organosilicon compound with the molecular formula C9H13BrOSi. This compound features a phenol group substituted with a bromomethyl and a dimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Bromomethyl)(dimethyl)silyl]phenol typically involves the bromomethylation of phenol followed by silylation. One common method includes the reaction of phenol with bromomethyl dimethylsilane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-[(Bromomethyl)(dimethyl)silyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Bromomethyl)(dimethyl)silyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds and in cross-coupling reactions.

    Biology: Potential use in the development of silicon-based bioactive molecules.

    Medicine: Investigated for its potential in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-[(Bromomethyl)(dimethyl)silyl]phenol depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The silyl group can stabilize intermediates in these reactions, enhancing their efficiency. In cross-coupling reactions, the silyl group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Chloromethyl)(dimethyl)silyl]phenol
  • 4-[(Iodomethyl)(dimethyl)silyl]phenol
  • 4-[(Methyl)(dimethyl)silyl]phenol

Uniqueness

4-[(Bromomethyl)(dimethyl)silyl]phenol is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

922517-10-0

Molecular Formula

C9H13BrOSi

Molecular Weight

245.19 g/mol

IUPAC Name

4-[bromomethyl(dimethyl)silyl]phenol

InChI

InChI=1S/C9H13BrOSi/c1-12(2,7-10)9-5-3-8(11)4-6-9/h3-6,11H,7H2,1-2H3

InChI Key

OTLZGCABJSAYFV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CBr)C1=CC=C(C=C1)O

Origin of Product

United States

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